molecular formula C7H6F2N2O2 B3121084 4,5-difluoro-N-methyl-2-nitroaniline CAS No. 279231-42-4

4,5-difluoro-N-methyl-2-nitroaniline

Cat. No.: B3121084
CAS No.: 279231-42-4
M. Wt: 188.13 g/mol
InChI Key: UXPQSEUSGVVMTK-UHFFFAOYSA-N
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Description

4,5-Difluoro-N-methyl-2-nitroaniline: is an organic compound with the molecular formula C7H6F2N2O2. It is a derivative of aniline, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom on the nitrogen is replaced by a methyl group. This compound is known for its applications in various fields, including materials science and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-difluoro-N-methyl-2-nitroaniline typically involves multiple steps:

    Nitration: The starting material, 4,5-difluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Methylation: The nitroaniline derivative is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to replace the hydrogen atom on the nitrogen with a methyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4,5-difluoro-N-methyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4,5-Difluoro-N-methyl-2-nitroaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    4,5-Difluoro-2-nitroaniline: Similar structure but lacks the methyl group on the nitrogen.

    4,5-Difluoro-N-methyl-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.

    4,5-Dichloro-N-methyl-2-nitroaniline: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness: 4,5-Difluoro-N-methyl-2-nitroaniline is unique due to the presence of both fluorine atoms and a nitro group, which impart distinct electronic and steric properties

Properties

IUPAC Name

4,5-difluoro-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-10-6-2-4(8)5(9)3-7(6)11(12)13/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPQSEUSGVVMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of MeNH2 in THF (5.7 mL, 2 M, 11 mmol) was added dropwise to a solution of 1,2,4-trifluoro-5-nitrobenzene (1.0 g, 5.7 mmol) in THF (10 mL) at −20° C. The mixture was stirred at −20° C. for 1 h, concentrated, washed with brine and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. Crystallization from EtOAc/PE gave the sub-title compound. Yield: 1.0 g (81%).
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0 (± 1) mol
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1 g
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10 mL
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5.7 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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